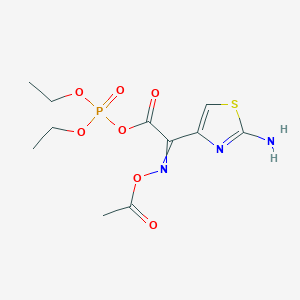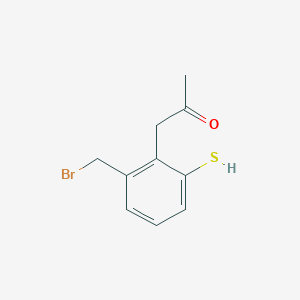
5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indol-2-one, 5,7-dichloro-1,3-dihydro-3-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 5,7-dichloro-1,3-dihydro-3-methyl- can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions . Another method includes the Vilsmeier-Haack reaction, which utilizes methylene chloride and chloramine to produce the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Indol-2-one, 5,7-dichloro-1,3-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2H-Indol-2-one, 5,7-dichloro-1,3-dihydro-3-methyl- involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing cell signaling pathways and exerting its biological effects. The specific targets and pathways depend on the context of its application, such as its use as an anticancer or antiviral agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Indol-2-one, 5-chloro-1,3-dihydro-3,3-bis (4-hydroxyphenyl)-
- 1H-Indole-3-carbaldehyde
- 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one
Uniqueness
2H-Indol-2-one, 5,7-dichloro-1,3-dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
101349-14-8 |
|---|---|
Formule moléculaire |
C9H7Cl2NO |
Poids moléculaire |
216.06 g/mol |
Nom IUPAC |
5,7-dichloro-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H7Cl2NO/c1-4-6-2-5(10)3-7(11)8(6)12-9(4)13/h2-4H,1H3,(H,12,13) |
Clé InChI |
WZVFUJYWWIEWNH-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=C(C(=CC(=C2)Cl)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


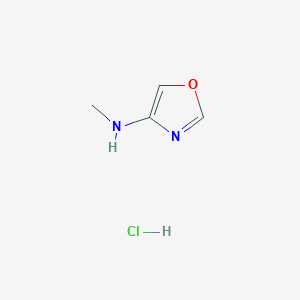
![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)

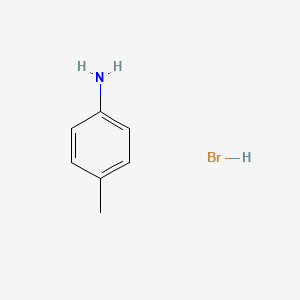
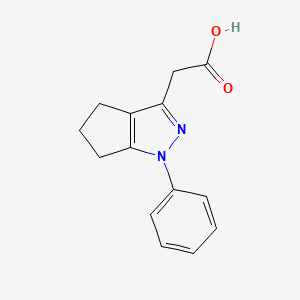
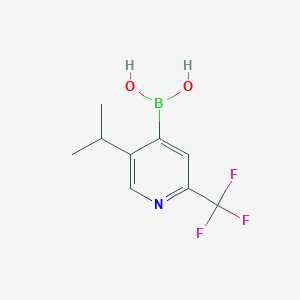
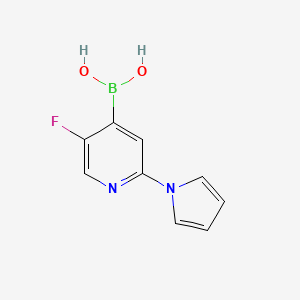
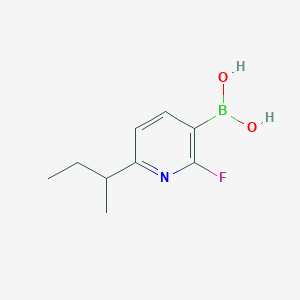


![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)
![4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile](/img/structure/B14075328.png)
